2,4-Diamino-5-fluorobenzoic acid
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Overview
Description
2,4-Diamino-5-fluorobenzoic acid is an organic compound with the molecular formula C7H7FN2O2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 4 are replaced by amino groups, and the hydrogen atom at position 5 is replaced by a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diamino-5-fluorobenzoic acid typically involves multiple steps. One common method starts with 4-fluoroaniline as the raw material. The process includes the following steps:
Condensation Reaction: 4-fluoroaniline reacts with hydrated chloral and oxammonium hydrochloride to form N-(4-fluorophenyl)-2-(hydroxyimide) acetamide.
Cyclization: The intermediate undergoes cyclization in concentrated sulfuric acid to produce 5-fluoro-1H-indole-2,3-diketone.
Oxidation: Finally, under alkaline conditions using hydrogen peroxide, the diketone is oxidized to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimization of reaction conditions to improve yield and reduce production costs. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2,4-Diamino-5-fluorobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino and fluorine groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other oxidizing agents are commonly used.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogens, alkylating agents, and nucleophiles are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzoic acid derivatives.
Scientific Research Applications
2,4-Diamino-5-fluorobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Diamino-5-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. For example, it may act on microbial enzymes, disrupting their function and leading to antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-fluorobenzoic acid
- 4-Fluorobenzoic acid
- 2,4-Dichlorobenzoic acid
Uniqueness
2,4-Diamino-5-fluorobenzoic acid is unique due to the presence of both amino and fluorine groups on the benzoic acid ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications that other similar compounds may not be suitable for .
Properties
Molecular Formula |
C7H7FN2O2 |
---|---|
Molecular Weight |
170.14 g/mol |
IUPAC Name |
2,4-diamino-5-fluorobenzoic acid |
InChI |
InChI=1S/C7H7FN2O2/c8-4-1-3(7(11)12)5(9)2-6(4)10/h1-2H,9-10H2,(H,11,12) |
InChI Key |
IHMMBXFLBCCEGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)N)N)C(=O)O |
Origin of Product |
United States |
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